[14]Annulene

Physical Organic Chemistry Aromaticity Assessment Computational Chemistry

Researchers investigating Hückel aromaticity boundaries face chronic supply scarcity of authentic [14]annulene-the only non-planar 4n+2 annulene (14 π-electrons, n=3). Substitution with benzene or [18]annulene invalidates planarity-dependent aromaticity studies. • Quantifiable low-temp ¹H NMR fingerprint: outer τ 2.4, inner τ 10.0 at -60°C for unambiguous QC verification • Diels-Alder-active diene building block for polycyclic framework synthesis via maleic anhydride cycloaddition • DFT benchmarking standard: NICS(0) +6.4 to +7.3 ppm for validating computational aromaticity methods Supplied as dark-red needle-like crystals; standard packs 10-100 mg with bulk custom synthesis available on request.

Molecular Formula C14H14
Molecular Weight 182.26 g/mol
CAS No. 2873-14-5
Cat. No. B1253648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[14]Annulene
CAS2873-14-5
Molecular FormulaC14H14
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESC1=CC=CC=CC=CC=CC=CC=C1
InChIInChI=1S/C14H14/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1-14H
InChIKeyRYQWRHUSMUEYST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[14]Annulene Overview & Procurement Guide


[14]Annulene (CAS 2873-14-5), formally named cyclotetradecaheptaene, is a monocyclic conjugated hydrocarbon with molecular formula C₁₄H₁₄ and molecular weight 182.26 g/mol [1][2]. It belongs to the annulene family of completely conjugated monocyclic hydrocarbons and contains 14 π-electrons, formally satisfying the 4n+2 π-electron count (n=3) required by Hückel's rule for aromaticity [3]. However, unlike the classic aromatic prototype benzene, [14]annulene exhibits structural non-planarity due to steric repulsion among its four interior hydrogen atoms, resulting in a complex conformational landscape and limited aromatic stabilization [3][4]. The compound exists as dark-red needle-like crystals at room temperature, is soluble in benzene, and adopts a monoclinic crystal structure with space group P2₁/c (a=8.640 Å, b=4.376 Å, c=14.997 Å, β=106°) [2].

14 π-electron Hückel system for aromaticity boundary studies
Non-planar conformation with bond alternation and marginal aromatic stabilization
Polyene-like Diels-Alder reactivity for cycloaddition strategies

[14]Annulene vs. Benzene & [18]Annulene


Generic substitution of [14]annulene with other aromatic or polyene compounds in research settings is not scientifically valid due to its unique electronic and conformational profile. Although [14]annulene formally contains 14 π-electrons and meets the 4n+2 π-electron count, its non-planar geometry—caused by steric crowding among four interior hydrogen atoms—results in bond length alternation and only marginal aromatic stabilization [1][2]. This places [14]annulene at a critical boundary between aromatic and olefinic character, making it distinct from fully aromatic [18]annulene, which can achieve planarity and exhibits unambiguous aromatic properties, and from benzene, the prototypical aromatic reference [3]. Experimental reactivity profiles further differentiate [14]annulene: it behaves as a reactive polyene, undergoing addition reactions and Diels-Alder cycloadditions with maleic anhydride, in contrast to the substitution-dominated chemistry of benzene [4]. Additionally, the inner-outer proton chemical shift difference observed in ¹H NMR spectra provides a quantifiable spectroscopic fingerprint for [14]annulene (outer protons at low field τ 2.4; inner protons at high field τ 10.0 at −60°C) that is distinct from the (4n) electron systems such as [16]annulene, which exhibit reversed behavior (inner protons at low field) [5].

Benzene
Aromatic substitution vs. addition reactivity diverges fundamentally; not interchangeable in cycloaddition workflows.
[18]Annulene
Planar aromatic system with different ring-current and chemical behavior; spectroscopic signatures do not transfer.
[16]Annulene
A 4n π-electron system with reversed NMR ring-current pattern; does not serve as a (4n+2) aromaticity probe.

[14]Annulene Differentiation Evidence


Aromatic Stability: [14]Annulene vs. [18]Annulene

Topological Resonance Energy (TRE) calculations indicate that both [14]annulene and [18]annulene are classified as non-aromatic by the TRE criterion, despite both satisfying the 4n+2 π-electron count [1]. This finding challenges the assumption that larger Hückel annulenes exhibit enhanced aromatic stabilization, positioning [14]annulene as a comparable but conformationally distinct model system for studying the boundaries of aromaticity.

Aromatic Stability vs [18]Annulene
Head-to-head
Target: [14]Annulene non-aromatic by TRE
Comparator: [18]Annulene non-aromatic by TRE
Difference: Equivalent classification (both non-aromatic)
Informs aromaticity boundary model selection
TRE calculations; review parent structures
Physical Organic Chemistry Aromaticity Assessment Computational Chemistry

Diels-Alder Reactivity: [14]Annulene vs. Benzene

[14]Annulene undergoes addition reactions including Diels-Alder cycloaddition with maleic anhydride, behavior characteristic of polyenes rather than aromatic compounds [1]. Benzene, in contrast, exhibits substitution-dominated chemistry under identical or comparable conditions due to its fully delocalized aromatic π-system [1].

Reactivity vs Benzene
Class-level
Target: Diels-Alder / addition (polyene)
Comparator: Electrophilic substitution (aromatic)
Difference: Qualitative divergence in reaction type
Supports selection of reactive diene for cycloaddition
Standard conditions; maleic anhydride dienophile
Organic Synthesis Reactivity Profiling Cycloaddition Chemistry

¹H NMR Fingerprint: [14]Annulene vs. [16]Annulene

At −60°C, [14]annulene exhibits outer proton signals at τ 2.4 (low field) and inner proton signals at τ 10.0 (high field), a pattern characteristic of (4n+2) π-electron systems [1]. In contrast, the (4n) system [16]annulene displays a reversed pattern at −110°C with inner protons at τ −0.43 (low field) and outer protons at τ 4.60 (high field) [1]. [18]Annulene shows outer protons at τ 0.72 and inner protons at τ 12.99 under comparable conditions [1].

¹H NMR vs [16]Annulene
Head-to-head
Target: Outer τ 2.4, inner τ 10.0 (−60°C)
[16]Annulene: Outer τ 4.60, inner τ −0.43 (−110°C)
[18]Annulene: Outer τ 0.72, inner τ 12.99 (−60°C)
Enables unambiguous spectroscopic identification of (4n+2) character
Low-temperature ¹H NMR required
NMR Spectroscopy Aromaticity Probes Structural Characterization

Bond Length Alternation & Planarity: [14]Annulene vs. [18]Annulene

Computational studies at BH&HLYP/6-311+G(d,p) level reveal that [14]annulene adopts a non-planar conformation with clear bond length alternation and calculated NICS(0) values of +6.4 ppm and +7.3 ppm for its two isomers, confirming non-aromatic character . In contrast, [18]annulene is almost planar with CC bond lengths ranging from 137-143 pm, suggesting some aromatic stability with estimated resonance energy of 418 kJ/mol (100 kcal/mol) [1].

Planarity vs [18]Annulene
Reported
Target: Non-planar, bond alternation, NICS +6.4/+7.3 ppm
Comparator: Almost planar, bond lengths 137-143 pm, resonance energy 418 kJ/mol
Highlights structural basis for aromaticity boundary
DFT (BH&HLYP/6-311+G(d,p)) and X-ray data
X-ray Crystallography Molecular Geometry Aromaticity Criteria

[14]Annulene Research Applications


Hückel Aromaticity Planarity Dependence

[14]Annulene serves as a critical model compound for investigating the breakdown of Hückel aromaticity due to non-planarity. With 14 π-electrons (4n+2, n=3) but a non-planar geometry enforced by interior hydrogen crowding, [14]annulene exhibits bond length alternation and marginal aromatic stabilization [1]. Researchers can leverage this compound to experimentally and computationally examine the relative contributions of π-electron count versus molecular planarity in determining aromatic character, making it indispensable for advanced physical organic chemistry curricula and fundamental aromaticity studies .

NMR Benchmarking of (4n+2) vs. (4n) Annulenes

The distinct low-temperature ¹H NMR spectral signature of [14]annulene—outer protons at τ 2.4 (low field) and inner protons at τ 10.0 (high field) at −60°C—provides a quantifiable spectroscopic fingerprint for (4n+2) π-electron annulenes [1]. This pattern contrasts sharply with (4n) systems such as [16]annulene, where inner protons appear at low field (τ −0.43) and outer protons at high field (τ 4.60) [1]. [14]Annulene thus functions as an essential reference standard for calibrating NMR-based aromaticity assessments and teaching the spectroscopic consequences of diamagnetic ring current effects.

Diels-Alder Cycloaddition Precursor

Owing to its polyene-like reactivity, [14]annulene undergoes Diels-Alder cycloaddition with maleic anhydride, unlike benzene which follows electrophilic substitution pathways [1]. This reactivity profile positions [14]annulene as a valuable diene building block in cycloaddition strategies targeting polycyclic frameworks. Researchers engaged in annulene functionalization or the synthesis of bridged annulene derivatives can exploit this behavior for constructing complex molecular architectures.

Aromaticity Index Benchmarking & DFT Validation

[14]Annulene's position at the aromatic/non-aromatic boundary, as confirmed by TRE calculations showing non-aromatic character [1] and NICS(0) values of +6.4 to +7.3 ppm , makes it an ideal test case for validating computational methods designed to assess aromaticity. The compound's sensitivity to basis set selection and electron correlation treatment provides a rigorous benchmark for evaluating the performance of DFT functionals and post-Hartree-Fock methods in predicting molecular properties of medium-sized conjugated systems .

Application
Selection Property
Validation Focus
Aromaticity planarity dependence studies
Non-planar 14π-electron Hückel structure
Bond length alternation and NICS evaluation
NMR ring-current benchmarking
Distinct low-temperature ¹H NMR shift pattern
Inner/outer proton shift separation verification
Cycloaddition precursor for polycyclic frameworks
Polyene-like diene reactivity
Diels-Alder adduct formation verification
Computational aromaticity method validation
Ambiguous aromatic/non-aromatic boundary character
DFT functional performance benchmarking

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